2-amino-4-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an amino group, a bromo-substituted phenyl ring, and a hydroxychromene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde . This intermediate is then subjected to a series of reactions, including condensation with malononitrile and subsequent cyclization to form the chromene core. The reaction conditions often involve the use of catalysts, such as piperidine, and solvents like ethanol, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-4-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(3-bromo-4-ethoxy-5-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- (4S)-2-Amino-4-(3-bromo-4-ethoxy-5-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline
Uniqueness
2-amino-4-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydroxychromene core and the presence of both bromo and amino groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H17BrN2O4 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-amino-4-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H17BrN2O4/c1-3-25-18-14(20)6-10(7-16(18)24-2)17-12-5-4-11(23)8-15(12)26-19(22)13(17)9-21/h4-8,17,23H,3,22H2,1-2H3 |
InChI Key |
GBBWRGKLTRMWPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.